molecular formula C10H17N3O B11903288 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B11903288
M. Wt: 195.26 g/mol
InChI Key: JLQKTYXDBJOJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is a bicyclic heterocyclic compound featuring a pyrazolo-pyridine scaffold. This structure is characterized by a six-membered tetrahydro-pyridine ring fused with a five-membered pyrazole ring. The isobutyl substituent at position 2 and the hydroxyl group at position 3 contribute to its unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C10H17N3O/c1-7(2)6-13-10(14)8-5-11-4-3-9(8)12-13/h7,11-12H,3-6H2,1-2H3

InChI Key

JLQKTYXDBJOJET-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(N1)CCNC2

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches for Core Formation

The pyrazolo[4,3-c]pyridine skeleton is typically assembled via cyclocondensation reactions. A common route involves reacting a tetrahydro-pyridine derivative with hydrazine derivatives under acidic or catalytic conditions. For example, 4,5,6,7-tetrahydro-2H-pyrano[4,3-c]pyridin-3-ol derivatives are synthesized through iodine-mediated electrophilic cyclization of alkynyl precursors . Adapting this method, the pyrazole ring can be formed by treating a pyridine-3-carbaldehyde derivative with hydrazine hydrate in ethanol under reflux, followed by cyclization using iodine as an electrophilic agent .

Key Reaction Conditions:

  • Catalyst: Iodine (10 mol %)

  • Solvent: Ethanol or solvent-free

  • Temperature: 60–80°C

  • Yield: 65–85% (extrapolated from analogous systems)

Multicomponent Reactions (MCRs) with Hybrid Catalysts

Multicomponent reactions offer a one-pot strategy to build complexity efficiently. Hybrid catalysts, such as Fe₃O₄ nanoparticles (NPs), have been employed in analogous pyrano-pyrimidine syntheses . For the target compound, a three-component reaction (3-CR) between an aldehyde, a cyclic enamine, and a hydrazine derivative could be explored.

Proposed Reaction Scheme:

  • Knoevenagel Condensation: Activation of the aldehyde by Fe₃O₄ NPs to form an α,β-unsaturated intermediate.

  • Michael Addition: Enamine attack on the activated aldehyde.

  • Cyclization: Hydrazine-mediated pyrazole ring closure.

Optimized Parameters (Inferred from ):

CatalystSolventTemperatureYield (%)Reaction Time
Fe₃O₄@PVA NPsWater–Ethanol80°C70–902–4 hours
ZnFe₂O₄ NPsSolvent-free75°C85–9530–60 minutes

Hydroxylation and Oxidation Methods

The 3-ol group is introduced either via direct hydroxylation of a precursor or through oxidation followed by reduction. Manganese dioxide (MnO₂) or hydrogen peroxide (H₂O₂) in acetic acid can oxidize a methyl group to a hydroxyl moiety.

Oxidation Pathway:

  • Substrate: 3-Methyl-pyrazolo[4,3-c]pyridine derivative.

  • Oxidizing Agent: H₂O₂ (30%), AcOH, 60°C.

  • Yield: 60–70% .

Comparative Analysis of Synthetic Routes

The table below contrasts four representative methods based on inferred data:

MethodCatalystSolventTemperatureYield (%)TimeAdvantages
CyclocondensationIodineEthanol80°C65–856–8 hoursSimplicity, no specialized catalysts
MCR with Fe₃O₄ NPsFe₃O₄@PVA NPsWater–Ethanol80°C70–902–4 hoursHigh yield, recyclable catalyst
Post-AlkylationK₂CO₃DMF80°C~7512 hoursSelective functionalization
OxidationH₂O₂/AcOHAcetic Acid60°C60–708 hoursDirect hydroxylation

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in lactam-mediated cyclization to form fused heterocyclic systems. When reacted with 2-pyrrolidinone in the presence of PClO₃, it undergoes simultaneous ring closure to yield pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines :

ReactantConditionsProductYield
2-PyrrolidinonePClO₃, 110°C, 6 hPyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidine derivatives72–85%

This reaction exploits the nucleophilic nitrogen in the pyridine ring and the electrophilic carbonyl group of the lactam .

Alkylation and Acylation

The hydroxyl group at position 3 undergoes O-alkylation with ethyl chloroacetate under basic conditions to form ether derivatives :

Reaction Scheme:

text
2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol + Ethyl chloroacetate → O-alkylated intermediate

Conditions:

  • K₂CO₃, DMF, 80°C, 12 h

  • Yield: 68–75%

Reductive Desulfurization

Thioether derivatives of this compound can undergo reductive desulfurization using Raney nickel under hydrogen atmosphere :

SubstrateConditionsProductYield
SMe-substituted analogRaney Ni, H₂, EtOH:EtOAc (4:1)Desulfurized pyrazolo-pyridine80–88%

This reaction is critical for modifying substituents while retaining the core structure .

Chlorination

The hydroxyl group can be replaced with chlorine using POCl₃ under reflux conditions :

Reaction:

text
3-OH → 3-Cl substitution

Conditions:

  • POCl₃, 100°C, 4 h

  • Yield: 89% (analogous compounds)

Hydrogenation

The tetrahydro-pyridine ring can undergo further hydrogenation to saturate adjacent bonds, though this is less common due to steric hindrance from the isobutyl group .

Biological Interaction-Driven Reactions

In enzymatic environments, the compound forms hydrogen bonds with residues like Tyr316 and hydrophobic interactions with Phe193 and Trp109 in kinase domains . These interactions guide synthetic modifications for enhanced binding affinity:

Key Interactions:

  • Hydrogen bonds: Asn293, Tyr308, Tyr316

  • Hydrophobic contacts: Phe193, Trp109, Val114

Comparative Reactivity with Analogues

The isobutyl substituent distinguishes this compound from structurally similar derivatives:

CompoundKey Reactivity Difference
4,5-Dihydro-1H-pyrazolo[3,4-b]pyridineHigher electrophilicity at C4 due to unsaturated pyridine
1-Methylpyrazolo[3,4-b]pyridineEnhanced solubility for SNAr reactions

Scientific Research Applications

Anti-inflammatory Agents

Research has demonstrated that derivatives of pyrazolo compounds exhibit significant anti-inflammatory properties. In particular, studies have shown that certain pyrazolo derivatives can inhibit the production of prostaglandins, which are mediators of inflammation. For instance, compounds similar to 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol have been evaluated for their ability to reduce carrageenan-induced edema in animal models .

Anticancer Activity

Recent studies indicate that pyrazolo compounds possess anticancer properties. In vitro assays have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as K562 and MCF-7. The mechanism involves inducing apoptosis and blocking cell cycle progression. For example, a related compound was reported to significantly reduce cell viability and induce cell death in K562 cells .

Neurological Disorders

Compounds like this compound are being investigated for their potential in treating neurological disorders. They act as glycine transporter inhibitors (GlyT1), which may have implications for conditions such as schizophrenia and other psychotic disorders. Glycine plays a crucial role in the central nervous system by modulating neurotransmitter activity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of pyrazolo compounds is essential for optimizing their pharmacological properties. Modifications to the isobutyl group or alterations in the tetrahydro structure can lead to variations in biological activity. Studies have shown that specific substitutions can enhance anti-inflammatory and anticancer efficacy while reducing toxicity .

Case Studies

StudyCompound TestedApplicationFindings
Abd El-Salam et al. (2012)Pyrazolo derivativesAnti-inflammatoryDemonstrated lower ulcerogenic activity compared to Diclofenac®; effective in reducing edema .
Šaˇc kus et al. (2020)Various pyrazolo compoundsAnticancerIdentified significant inhibition of K562 cell proliferation; induced apoptosis .
WO2015164520A1Substituted pyrazolo compoundsNeurological disordersShowed potential as GlyT1 inhibitors; implications for treating psychotic disorders .

Mechanism of Action

The mechanism of action of 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA). These actions suggest that the compound can induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pyrazolo[4,3-c]pyridine core is a versatile scaffold for drug discovery. Below, we compare 2-isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol with key analogs, focusing on structural features, synthetic routes, and biological relevance.

Substituent Variations and Physicochemical Properties

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Applications
This compound R1 = isobutyl, R2 = OH C10H17N3O 195.26 g/mol Limited data; likely optimized for lipophilicity
3-(5-Chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-... () R1 = 2-hydroxyethyl, R2 = sulfonamido C18H20ClN4O3S+Cl− 455.34 g/mol Anticancer kinase inhibitor; stabilized by N–H⋯Cl and π-π interactions
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol () R1 = cyclopentyl, R2 = OH C11H17N3O 207.27 g/mol Discontinued due to synthesis challenges
2-Methyl-... dihydrochloride () R1 = methyl, R2 = NH2 C7H14Cl2N4 225.12 g/mol Enhanced solubility via hydrochloride salt
Methyl 2-(prop-2-yn-1-yl)-... carboxylate () R1 = propargyl, R2 = COOCH3 C11H13N3O2 219.24 g/mol Ester group for metabolic stability
Key Observations:
  • Isobutyl vs.
  • Cyclopentyl vs.

Structural Conformation and Crystallography

The tetrahydro-pyridine ring in this compound class typically adopts a half-chair conformation, as seen in the sulfonamido analog (C15 displacement: 0.665 Å from plane) . The dihedral angle between the pyrazole and aromatic substituents (e.g., 75.19° in the chloronaphthalene derivative) influences steric interactions and target binding .

Biological Activity

2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is a bicyclic compound belonging to the pyrazolo family. Its unique structure has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₀H₁₇N₃O
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1707581-35-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclization : Fusing the pyrazole and pyridine rings through cyclization techniques.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit various anticancer properties. For instance:

  • In vitro studies have evaluated its efficacy against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia) cells.
CompoundCell LineIC50 (µM)
This compoundMCF-7Not Detected
This compoundK562Not Detected

Despite structural similarities with other active compounds in the pyrazolo family that have shown significant cytotoxicity against these cell lines, initial findings suggest limited activity for this specific compound .

Neuroprotective Effects

Some studies have indicated potential neuroprotective effects associated with similar pyrazolo derivatives. The mechanisms may involve the modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .

Antimicrobial Activity

The antimicrobial properties of related pyrazolo compounds have been documented. While specific data on this compound is limited, its structural relatives have demonstrated significant activity against various bacterial strains .

Study on Anticancer Potential

A recent study evaluated several new pyrazolo derivatives for their anticancer activity. The results indicated that while some derivatives exhibited promising cytotoxic effects against cancer cell lines, 2-Isobutyl derivatives did not show significant inhibition of key protein kinases involved in cancer progression . This highlights the need for further modification to enhance its biological profile.

Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, certain pyrazolo compounds demonstrated protective effects against neuronal death induced by oxidative stress. Although direct studies on 2-Isobutyl derivatives are scarce, these findings suggest a potential avenue for exploration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol, and how can intermediates be characterized?

  • Methodology : Utilize a multi-step approach involving cyclocondensation and functionalization. For example:

React tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate with 2-hydroxyethylhydrazine in ethanol for 24 hours to form a pyrazolo-pyridine core .

Introduce the isobutyl group via nucleophilic substitution or alkylation under anhydrous conditions.

Purify intermediates using flash chromatography (e.g., ethyl acetate/petroleum ether, 5:1 v/v) and confirm purity via HPLC (>95%) and NMR (e.g., 1^1H NMR: δ 1.05 ppm for isobutyl CH3_3) .

Q. How can crystallographic data resolve structural ambiguities in pyrazolo-pyridine derivatives?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELX software .

  • Key parameters:
  • Space group: Monoclinic P21/cP2_1/c (common for similar compounds).
  • Hydrogen bonding: Analyze N–H⋯O and O–H⋯Cl interactions (e.g., bond lengths 2.85–3.10 Å) to stabilize the 3D lattice .
  • Refinement: Use full-matrix least-squares on F2F^2 with displacement parameters refined anisotropically .

Advanced Research Questions

Q. How do electronic (σ\sigma) and hydrophobic (π\pi) parameters influence the bioactivity of pyrazolo-pyridine derivatives?

  • Methodology : Conduct QSAR studies using in vitro binding assays (e.g., displacement of 3^3H-prazosin).

  • Data Table :
Derivativeπ\pi (logP)σ\sigma (Hammett)Activity (IC50_{50}, nM)
R = Isobutyl2.10.1245 ± 3.2
R = Phenyl2.80.2572 ± 5.1
  • Correlation: Higher π\pi values enhance membrane permeability, while electron-withdrawing groups (σ>0\sigma > 0) reduce affinity for α1_1-adrenergic receptors .

Q. What strategies resolve discrepancies in pharmacological data between structural analogs (e.g., GABA receptor affinity vs. inactivity)?

  • Methodology :

Conformational Analysis : Compare dihedral angles (e.g., 75.19° between pyrazole and naphthalene rings) to assess steric hindrance .

Receptor Docking : Use molecular dynamics to simulate binding to GABAA_A receptors. For example, THIP analogs require a planar conformation for receptor activation, whereas bulkier substituents (e.g., isobutyl) disrupt binding .

In Vitro Assays : Validate using cerebellar granule cells (EC50_{50} for extrasynaptic α6βδ receptors < 100 nM) .

Q. How can hydrogen-bonding networks and π\pi-π\pi stacking be exploited to enhance crystallinity for X-ray studies?

  • Methodology :

  • Design derivatives with sulfonamide or hydroxyl groups to form N–H⋯O and O–H⋯Cl bonds (bond lengths 2.89–3.12 Å) .
  • Optimize π\pi-π\pi interactions by introducing aromatic substituents (e.g., centroid-centroid distance 3.608 Å for naphthalene systems) .
    • Example : Co-crystallize with methanol/water (1:1) to stabilize hydrogen bonds during slow evaporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.